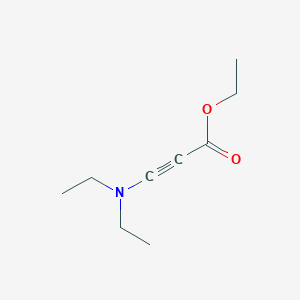
Ethyl 3-(diethylamino)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(diethylamino)prop-2-ynoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of propiolic acid and is characterized by the presence of a diethylamino group attached to the propargylic position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(diethylamino)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(diethylamino)prop-2-ynoate undergoes various chemical reactions, including:
Electrophilic Addition: The triple bond in the compound makes it susceptible to electrophilic addition reactions.
Nucleophilic Substitution: The presence of the diethylamino group allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen halides (HX) are commonly used under mild conditions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Electrophilic Addition: The major products include dibromo derivatives or haloalkenes.
Nucleophilic Substitution: The products depend on the nucleophile used but can include various substituted amines or esters.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which ethyl 3-(diethylamino)prop-2-ynoate exerts its effects involves the interaction of its reactive triple bond with various molecular targets. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl propiolate: Similar in structure but lacks the diethylamino group, making it less reactive in nucleophilic substitution reactions.
Diethylaminoethanol: Contains the diethylamino group but lacks the triple bond, resulting in different reactivity and applications.
Uniqueness
Ethyl 3-(diethylamino)prop-2-ynoate is unique due to the combination of the diethylamino group and the triple bond. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
59891-89-3 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
ethyl 3-(diethylamino)prop-2-ynoate |
InChI |
InChI=1S/C9H15NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h4-6H2,1-3H3 |
Clave InChI |
CLFSRIZCCFTYDD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C#CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















